Autogramin-2

Autophagy Starvation mTORC1

Autogramin-2 is the only commercially available small molecule that selectively targets GRAMD1A with confirmed isoform specificity over GRAMD1B and GRAMD1C. Unlike broad-spectrum autophagy inhibitors (3-MA, chloroquine, SAR405), it uniquely blocks cholesterol-dependent autophagosome biogenesis by competing with cholesterol at the GRAMD1A StART domain (starvation IC₅₀=0.27 μM; rapamycin IC₅₀=0.14 μM). This mechanism cannot be replicated by any other autophagy modulator. Procure for cholesterol-trafficking-focused autophagy studies, GRAMD1A-targeted PROTAC development, or mTORC1-dependent autophagy protocols requiring 3.1× higher potency than Autogramin-1.

Molecular Formula C21H27N3O4S
Molecular Weight 417.5 g/mol
Cat. No. B1192183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutogramin-2
SynonymsAutogramin-2; Autogramin 2;  Autogramin2
Molecular FormulaC21H27N3O4S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C
InChIInChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25)
InChIKeyPNSFNXURLSDVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Autogramin-2: Potent GRAMD1A-Targeting Autophagy Inhibitor for Cholesterol-Dependent Autophagosome Biogenesis Studies


Autogramin-2 (tert-butyl 2-(4-isopropoxybenzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate; CAS 2375541-45-8) is a small molecule autophagy inhibitor that acts via selective targeting of the cholesterol transfer protein GRAM domain-containing protein 1A (GRAMD1A, also known as Aster-A) [1]. It was identified through a forward chemical genetic screen for autophagy modulators and potently inhibits both starvation-induced autophagy (IC₅₀ = 0.27 μM) and mTORC1 inhibition-induced autophagy (Rapamycin; IC₅₀ = 0.14 μM) [1]. Autogramin-2 competes directly with cholesterol for binding to the StART domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity and blocking autophagosome biogenesis [2].

Why Broad-Spectrum Autophagy Inhibitors Cannot Substitute for Autogramin-2 in GRAMD1A-Dependent Studies


Generic substitution of Autogramin-2 with other autophagy inhibitors (e.g., PI3K inhibitors, lysosomotropic agents) is not scientifically valid due to fundamentally distinct mechanisms of action. Broad-spectrum inhibitors such as 3-methyladenine (PI3K inhibitor), chloroquine (lysosomal acidification inhibitor), or SAR405 (Vps34 inhibitor) block autophagy at different stages (initiation, lysosomal degradation) and affect numerous off-target pathways [1]. Autogramin-2 uniquely targets GRAMD1A, a cholesterol transfer protein specifically required for autophagosome biogenesis at ER-plasma membrane contact sites, without inhibiting GRAMD1B or GRAMD1C [2]. This isoform selectivity and cholesterol-competitive mechanism cannot be replicated by compounds lacking GRAMD1A binding, making Autogramin-2 the only tool for interrogating cholesterol-dependent autophagy regulation .

Quantitative Comparative Evidence for Autogramin-2: Potency, Selectivity, and Mechanism Relative to Key Comparators


Starvation-Induced Autophagy Inhibition: Autogramin-2 vs. Autogramin-1 Potency Comparison

In a direct comparison of the two autogramin analogs, Autogramin-2 inhibits starvation-induced autophagy with an IC₅₀ of 0.27 μM, whereas Autogramin-1 exhibits a slightly higher potency with an IC₅₀ of 0.17 μM under identical assay conditions [1]. While Autogramin-1 is ~1.6-fold more potent in the starvation model, the two compounds show markedly different profiles in rapamycin-induced autophagy (see separate evidence item), underscoring that these analogs are not interchangeable and should be selected based on the specific experimental induction method [1].

Autophagy Starvation mTORC1 Chemical Genetics

Rapamycin (mTORC1 Inhibition)-Induced Autophagy: Autogramin-2 Demonstrates Superior Potency Over Autogramin-1

Autogramin-2 demonstrates significantly greater potency than Autogramin-1 in inhibiting rapamycin-induced autophagy (mTORC1 inhibition model). Autogramin-2 exhibits an IC₅₀ of 0.14 μM, while Autogramin-1 requires a 3.1-fold higher concentration to achieve equivalent inhibition (IC₅₀ = 0.44 μM) [1]. This represents a reversal of the potency ranking observed under starvation conditions, where Autogramin-1 is more potent. This differential sensitivity to the two autophagy-inducing stimuli suggests distinct cellular engagement or downstream signaling properties between the two analogs [1].

mTORC1 Rapamycin Autophagy Inhibitor Selectivity

GRAMD1A Isoform Selectivity: Autogramin-2 Shows No Competition with Cholesterol Binding to GRAMD1B or GRAMD1C

Autogramin-2 exhibits high isoform selectivity within the GRAMD1 protein family. In competitive binding assays using 22-NBD-cholesterol, Autogramin-2 inhibited cholesterol binding to the StART domain of GRAMD1A (Aster-A) in a dose-dependent manner, but showed no competition with 22-NBD-cholesterol binding to GRAMD1B (Aster-B) or GRAMD1C (Aster-C) [1]. This selectivity profile is critical because GRAMD1A, GRAMD1B, and GRAMD1C share structural homology but differ in tissue distribution and functional roles in nonvesicular cholesterol transport [1]. In contrast, broad-spectrum autophagy inhibitors such as SAR405 (Vps34 inhibitor, IC₅₀ = 19 nM) do not discriminate among cholesterol transfer proteins [2].

GRAMD1A Aster-A Isoform Selectivity Cholesterol Transfer

Functional Autophagy Inhibition: Autogramin-2 Blocks Cholesterol Accumulation at Autophagosomes and Lysosomes

Autogramin-2 provides functional evidence of GRAMD1A-dependent cholesterol trafficking during autophagy. In cellular assays under starvation conditions in the presence of chloroquine (to block lysosomal degradation), Autogramin-2 treatment blocked cholesterol accumulation at autophagosomes and lysosomes [1]. This functional readout distinguishes Autogramin-2 from other autophagy inhibitors that do not target cholesterol transfer—for example, SAR405 (Vps34 inhibitor) blocks autophagosome formation but does not specifically alter cholesterol distribution at autophagosomal membranes [2].

Autophagosome Lysosome Cholesterol Trafficking Subcellular Localization

PROTAC Derivatization Potential: Autogramin-2 Scaffold Enables Fluorescent Probe and Degrader Development

The Autogramin-2 scaffold is amenable to chemical derivatization for advanced tool generation. Based on the reported Autogramin-2 structure, ten PROTAC (proteolysis-targeting chimera) molecules were synthesized, with pomalidomide-based PROTACs retaining excellent binary affinity to Aster-A/GRAMD1A [1]. Notably, these PROTACs functioned as fluorescent probes due to the intrinsic fluorescent properties of the aminophthalimide core, with fluorescence significantly enhanced upon GRAMD1A binding in some cases [1]. One compound, NGF3, demonstrated promising GRAMD1A degradation in cells [1]. In contrast, Autogramin-1 has not been reported as a PROTAC scaffold, and broad-spectrum autophagy inhibitors such as chloroquine lack the defined binding pocket required for PROTAC linker attachment [2].

PROTAC Targeted Protein Degradation Fluorescent Probe Chemical Tool

Autogramin-2: Recommended Application Scenarios for Research and Industrial Procurement


Investigating Cholesterol-Dependent Autophagosome Biogenesis

Researchers studying the role of cholesterol trafficking in autophagosome formation should select Autogramin-2 based on its demonstrated ability to block cholesterol accumulation at autophagosomes and lysosomes [1]. Alternative autophagy inhibitors (3-MA, SAR405, chloroquine) do not target cholesterol transfer and will not recapitulate this specific phenotype [2].

Dissecting GRAMD1A Isoform-Specific Functions in Cholesterol Transport

Experiments requiring selective inhibition of GRAMD1A without affecting GRAMD1B or GRAMD1C must use Autogramin-2, as confirmed by competitive binding assays showing no competition with cholesterol binding to GRAMD1B/C [1]. This isoform selectivity is not achievable with pan-autophagy inhibitors.

mTORC1 Inhibition-Dependent Autophagy Studies

For protocols utilizing rapamycin to inhibit mTORC1 and induce autophagy, Autogramin-2 is the preferred autogramin analog due to its 3.1-fold higher potency (IC₅₀ = 0.14 μM) compared to Autogramin-1 (IC₅₀ = 0.44 μM) in this specific induction model [1][2].

Development of GRAMD1A-Targeted PROTACs and Fluorescent Probes

Chemical biology laboratories seeking to develop targeted degraders or fluorescent probes for GRAMD1A should procure Autogramin-2 as the foundational scaffold. The published PROTAC series demonstrates that Autogramin-2 can be derivatized with linker-accessible positions while retaining GRAMD1A binding affinity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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